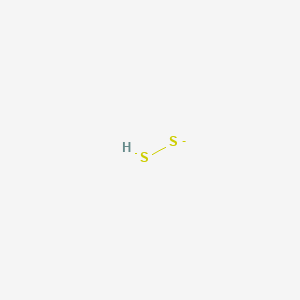

Disulfanide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

26693-74-3 |

|---|---|

Molekularformel |

HS2- |

Molekulargewicht |

65.14 g/mol |

InChI |

InChI=1S/H2S2/c1-2/h1-2H/p-1 |

InChI-Schlüssel |

BWGNESOTFCXPMA-UHFFFAOYSA-M |

SMILES |

S[S-] |

Kanonische SMILES |

S[S-] |

Andere CAS-Nummern |

26693-74-3 |

Herkunft des Produkts |

United States |

Theoretical and Computational Chemistry of Disulfanide

Computational Elucidation of Disulfanide Reaction Mechanisms and Pathways

Potential Energy Surface (PES) Mapping and Exploration for this compound Transformations

Potential Energy Surface (PES) mapping is fundamental for understanding chemical transformations involving disulfide bonds. By calculating the energy of a molecular system as a function of its atomic coordinates, researchers can identify reaction pathways, transition states, and stable intermediates. For disulfide transformations, PES exploration helps elucidate mechanisms of bond cleavage, formation, and isomerization. Studies often focus on the dihedral angle of the S-S bond, which significantly influences the molecule's conformation and reactivity. Computational methods like Density Functional Theory (DFT) are widely used for generating these PESs, providing detailed insights into the energy landscape of disulfide reactions elettra.euresearchgate.net.

Molecular Dynamics Simulations for Dynamic Behavior and Ligand Migration

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time. These simulations track the trajectories of atoms and molecules, allowing researchers to observe conformational changes, diffusion, and interactions within a system. In the context of disulfide chemistry, MD simulations can reveal how disulfide bonds flex, rotate, and how associated ligands migrate or interact with the disulfide moiety. Such simulations are vital for understanding processes like protein folding, enzyme catalysis, and the behavior of disulfide-containing materials science.govresearchgate.netacs.org. For instance, simulations can track the movement of ions or small molecules in proximity to disulfide bonds, providing insights into solvation effects and intermolecular interactions.

Computational Insights into Mechanochemical Activation of Disulfides

Mechanochemistry, the study of chemical reactions induced by mechanical force, offers unique pathways for bond activation. Computational methods provide critical insights into how mechanical forces can alter the reaction mechanisms of disulfides. Studies using isotensional simulations have shown that disulfide cleavage mechanisms can differ significantly depending on the applied force. For example, at moderate forces, SN2 attack by hydroxide (B78521) ions might dominate, while at higher forces, unimolecular C-S bond rupture can become barrierless. Desolvation and resolvation processes are identified as crucial factors influencing activation free energies in mechanochemical disulfide cleavage science.govscience.gov. These computational analyses help in designing materials and processes where mechanical stimuli control chemical reactivity.

Theoretical Spectroscopic Predictions and Interpretation for this compound

Theoretical spectroscopy plays a pivotal role in characterizing molecular structures and electronic properties by predicting and interpreting experimental spectroscopic data. For disulfide species, these predictions aid in identifying functional groups, elucidating electronic structures, and confirming proposed mechanisms.

Theoretical Spectroscopic Predictions and Interpretation for this compound

Prediction of Vibrational Frequencies and Intensities (IR, Raman)

The prediction of vibrational frequencies and their corresponding intensities for Infrared (IR) and Raman spectroscopy is a cornerstone of computational chemistry. These calculations, typically performed using DFT, provide a fingerprint of a molecule's structure and functional groups. For disulfides, calculated vibrational spectra can help identify the characteristic S-S stretching frequency, as well as C-S and other relevant bond vibrations. Comparing predicted spectra with experimental IR and Raman data allows for the confirmation of molecular structures and the study of conformational changes. For example, studies on substituted thiophenols and disulfides have utilized IR spectroscopy alongside computational calculations to analyze electronic properties and structural correlations rsc.org.

Simulation of Photoelectron Spectra and Franck-Condon Profiles

Photoelectron Spectroscopy (PES) provides direct information about the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization. Computational simulations of PES, particularly those incorporating Franck-Condon profiles, are essential for interpreting experimental spectra. Franck-Condon factors describe the probability of a transition between vibrational states of the initial and final electronic states. By calculating the geometries, vibrational frequencies, and electronic states of both the neutral and ionized species, researchers can simulate these profiles. Such simulations are valuable for understanding electron affinities, ionization potentials, and the dynamics of electron detachment in various chemical species, including those related to disulfide chemistry researchgate.nettntech.eduresearchgate.net.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational calculation of NMR chemical shifts provides a theoretical basis for interpreting experimental NMR data. Methods such as the Gauge-Independent Atomic Orbital (GIAO) approach, often employed within DFT frameworks, allow for the prediction of chemical shifts for various nuclei (e.g., ¹H, ¹³C, ³³S). These calculations are crucial for assigning signals in complex spectra and understanding the electronic environment around specific atoms. For disulfides and related sulfur-containing compounds, calculated ¹³C NMR shifts have shown good agreement with experimental data, correlating well with substituent effects and atomic charges on sulfur atoms rsc.orgresearchgate.netmdpi.com. These predictions are vital for confirming structural assignments and understanding the electronic nature of disulfide bonds.

Advanced Spectroscopic Characterization of Disulfanide

Photoelectron Spectroscopy (PES) Studies of Disulfanide Electronic States

Photoelectron spectroscopy of the this compound anion (HS₂⁻) has proven to be a powerful technique for probing the electronic structure of the neutral HS₂ radical. By detaching an electron from the anion and analyzing the kinetic energy of the ejected electron, detailed information about the electron affinity and the vibrational energy levels of the resulting neutral species can be obtained.

The study of this compound via photodetachment-photoelectron spectroscopy involves generating a beam of mass-selected HS₂⁻ anions, which are then intersected with a fixed-frequency laser beam. The resulting photoelectrons are analyzed for their kinetic energy, typically using a time-of-flight (TOF) spectrometer or velocity-map imaging (VMI) techniques. northwestern.eduiaea.org These methods allow for the determination of electron binding energies with high precision.

In a typical experimental setup, this compound anions are produced in a suitable ion source, such as a discharge source. These ions are then extracted, accelerated, and mass-selected before being introduced into the interaction region. A pulsed laser is used to photodetach the electrons. The energy resolution of these experiments is crucial for resolving the vibrational structure of the neutral this compound radical. rsc.org Low-energy photoelectron imaging has been specifically utilized to investigate HS₂⁻, providing detailed vibrational frequencies for both the ground and first excited states of the neutral HS₂. rsc.orgresearchgate.net

Photodetachment-photoelectron spectra of HS₂⁻ have provided accurate measurements of the electron affinity (EA) of the HS₂ radical. The electron affinity is the energy released when an electron is added to a neutral species to form an anion. Studies on both HS₂ and its deuterated isotopologue, DS₂, have yielded consistent EA values.

Photodetachment from the anion can lead to the formation of the neutral HS₂ radical in its electronic ground state (X̃ ²A'') or its first electronically excited state (Ã ²A'). The analysis of the photoelectron spectra allows for the determination of the energy separation between these states.

Electron Affinities and Electronic State Term Energies of this compound (HS₂)

| Species | Electron Affinity (eV) | First Excited State (Ã ²A') Term Energy (eV) | Reference |

|---|---|---|---|

| HS₂ | 1.916 ± 0.015 | Not specified in this study | ias.ac.in |

| DS₂ | 1.918 ± 0.015 | Not specified in this study | ias.ac.in |

| HS₂ | 1.9080 ± 0.0018 | Not specified in this study | researchgate.net |

The intensity distribution of the vibrational peaks in the photoelectron spectrum is governed by the Franck-Condon principle. This principle states that electronic transitions are most likely to occur without a change in the nuclear geometry. Therefore, the overlap between the vibrational wavefunctions of the anion and the neutral determines the intensity of the transitions. The resulting vibrational progression is known as the Franck-Condon profile. illinois.edu

For the transition from the HS₂⁻ anion to the ground state of the neutral HS₂ radical, the photoelectron spectrum is dominated by a progression in the S-S stretching vibrational mode. ias.ac.in This indicates a significant change in the S-S bond length upon photodetachment. In contrast, photodetachment to the first excited state of HS₂ reveals excitation of the S-S-H bending mode and a weaker excitation of the S-H stretching mode. ias.ac.in

Computational simulations of the Franck-Condon profiles have been performed and compared with experimental spectra, confirming the assignment of the observed vibrational progressions. researchgate.netillinois.edu These analyses provide valuable information about the geometry changes that occur upon electron detachment.

Vibrational Spectroscopy (Infrared and Raman) for this compound Structural Elucidation and Dynamics

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides direct information about the vibrational modes of a molecule, which are determined by its structure and bonding.

While comprehensive IR and Raman spectra of the this compound radical (HS₂) are not extensively reported in the literature, vibrational frequencies for both the ground and first excited electronic states have been determined from the analysis of vibrational progressions in the photoelectron spectra of HS₂⁻. researchgate.netias.ac.in These studies have identified the key vibrational modes of the HS₂ radical.

The fundamental vibrational modes for the ground electronic state (X̃ ²A'') of HS₂ include the S-S stretch, the S-H stretch, and the H-S-S bend. The frequencies of these modes have been experimentally determined and are crucial for understanding the potential energy surface of the radical.

Vibrational Frequencies of the this compound Radical (HS₂)

| Electronic State | Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| X̃ ²A'' (Ground State) | S-S Stretch | ~540 | ias.ac.in |

| Ã ²A' (First Excited State) | S-S-H Bend | ~870 | ias.ac.in |

| Ã ²A' (First Excited State) | S-H Stretch | Not specified | ias.ac.in |

Specific resonance Raman spectroscopic studies on the this compound (HS₂) radical are not widely available in the reviewed literature. However, resonance Raman spectroscopy is a powerful technique for the qualitative detection of related sulfur radical species, such as S₂⁻ and S₃⁻. geoscienceworld.org The technique's high sensitivity for these species is due to the strong enhancement of Raman signals when the excitation wavelength is tuned to an electronic absorption band of the radical. geoscienceworld.org This suggests that resonance Raman spectroscopy could be a valuable tool for the selective detection and characterization of the this compound radical, should suitable experimental conditions be employed. The application of this technique could provide further insights into the vibrational structure and electronic transitions of HS₂ and its derivatives.

Computational Prediction and Experimental Validation of this compound Vibrational Spectra

The interplay between computational chemistry and experimental spectroscopy is crucial for the accurate assignment of vibrational modes in molecules containing the this compound linkage. Quantum mechanical calculations, particularly those employing density functional theory (DFT), have become a standard tool for predicting the vibrational spectra of complex molecules. These theoretical models can compute harmonic frequencies and potential energy surfaces, providing a foundational understanding of the molecule's vibrational behavior.

For instance, methods like the B3LYP functional combined with a basis set such as 6-31+G(d) are commonly used to obtain theoretical vibrational frequencies. The validation of these computational predictions is achieved by comparing the calculated spectra with experimental data obtained from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy. This synergy is essential, as experimental spectra can be complex, and theoretical calculations aid in the definitive assignment of observed vibrational bands. Studies on various molecules demonstrate that computational predictions can guide the observation of new species and validate the computational methods themselves. The process involves optimizing the molecular geometry, followed by a harmonic vibrational analysis to confirm the structure is at an energy minimum. The agreement between the predicted and measured frequencies confirms the accuracy of both the theoretical model and the experimental assignments.

Below is a representative comparison of calculated and experimental vibrational frequencies for a molecule containing a disulfide bond, illustrating the typical level of agreement.

Table 1: Comparison of Calculated and Experimental Vibrational Frequencies for a Disulfide-Containing Molecule This table is illustrative and based on typical findings in the field.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Experimental Frequency (cm⁻¹) (Raman) | Assignment |

|---|---|---|---|

| ν(S-S) | 510 | 509 | S-S stretch |

| ν(C-S) | 645 | 650 | C-S stretch |

| δ(C-S-S) | 250 | 248 | C-S-S bend |

Torsional Dynamics and Conformational Analysis via Vibrational Spectroscopy

Advanced techniques, such as two-dimensional infrared (2D-IR) spectroscopy, provide deeper insights into conformational dynamics on ultrafast timescales. By monitoring the evolution of cross-peaks in a 2D-IR spectrum over picosecond timescales, it is possible to observe population transfer between different vibrational modes, which is often mediated by conformational changes. Fluctuations in the dihedral angles of a molecule's backbone can be directly mirrored by fluctuations in the coupling between vibrational modes, allowing for the characterization of conformational fluctuations on a sub-picosecond timescale. Quantum dynamical simulations can model these processes, showing that transitions between different minimum energy structures can occur on a timescale of hundreds of femtoseconds.

Table 2: Spectroscopic Probes of this compound Torsional Dynamics

| Technique | Information Obtained | Typical Timescale | Reference Finding |

|---|---|---|---|

| Terahertz (THz) Spectroscopy | Low-frequency torsional modes | Picoseconds (ps) | Identified dominant torsional vibrational modes and their relaxation lifetimes (~1 ps). |

| 2D-IR Spectroscopy | Conformational fluctuations and population transfer | Femtoseconds (fs) to Picoseconds (ps) | Observed conformational fluctuations occurring on a 100 fs timescale by measuring coupling correlation functions. |

| Quantum Dynamics Simulations | Modeling of conformational transitions | Femtoseconds (fs) | Simulated transitions between minimum energy structures occurring on a 700-800 fs timescale. |

Nuclear Magnetic Resonance (NMR) Spectroscopic Applications in this compound Chemistry

Spectroscopic Signatures for Structural Assignment of Organyl Disulfanides

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organyl disulfanides. The chemical shifts of protons (¹H) and carbon-13 (¹³C) nuclei are highly sensitive to their local electronic environment, providing definitive signatures for structural assignment.

In a typical ¹H NMR spectrum of an organyl this compound, the protons on the carbon atoms directly attached to the sulfur atoms (α-protons) exhibit characteristic chemical shifts. Similarly, in the ¹³C NMR spectrum, the α-carbons have distinct resonances. These chemical shifts are influenced by the nature of the organic substituents (R groups) attached to the sulfur atoms. While disulfanides are well-defined species in their crystalline form, they can participate in complex equilibria in solution, which can also be studied by NMR. The precise assignment of all proton and carbon resonances is often achieved through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., H-C correlation) experiments.

Table 3: Typical NMR Chemical Shift Ranges for Organyl Disulfanides Values are approximate and depend on the specific molecular structure and solvent.

| Nucleus | Position | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Protons on α-carbon (to S) | 2.5 - 3.5 |

| ¹³C | α-Carbon (to S) | 35 - 50 |

Advanced NMR Techniques for Mechanistic Studies (e.g., 2D NMR)

Beyond basic structural assignment, advanced NMR techniques are pivotal for in-depth mechanistic and dynamic studies of disulfanides. Two-dimensional (2D) NMR methods provide through-bond and through-space correlation information that is essential for understanding complex structures and reaction pathways.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to establish proton-proton coupling networks, helping to identify spin systems within the organic substituents.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with directly attached (one-bond) and more distant (two- or three-bond) carbons, respectively. These are crucial for unambiguous assignment of both ¹H and ¹³C spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about the spatial proximity of nuclei. This is particularly valuable for determining the three-dimensional conformation of disulfanides and for studying intermolecular interactions.

These advanced methods allow for the non-destructive, quantitative analysis of reactions in solution, providing exquisite structural detail and enabling the study of kinetic and equilibrium processes.

Table 4: Applications of Advanced NMR Techniques in this compound Chemistry

| Technique | Abbreviation | Primary Application |

|---|---|---|

| Correlation Spectroscopy | COSY | Identifies ¹H-¹H scalar coupling networks. |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons with their directly attached carbons (¹JCH). |

| Heteronuclear Multiple Bond Correlation | HMBC | Correlates protons and carbons over multiple bonds (²JCH, ³JCH). |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Determines spatial proximity of protons for conformational analysis. |

Advanced Mass Spectrometry for this compound and Related Species Characterization

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the characterization of disulfanides, primarily because of its ability to provide a highly accurate mass measurement of a molecule. This accuracy allows for the unambiguous determination of the elemental composition and, therefore, the molecular formula of a compound.

Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), coupled with high-resolution analyzers like time-of-flight (TOF) or Orbitrap, can measure mass-to-charge ratios (m/z) with precision in the parts-per-million (ppm) range. This level of precision is sufficient to distinguish between compounds that have the same nominal mass but different elemental compositions. The process of identifying disulfide-containing species can be achieved by comparing the masses of non-reduced and reduced samples of a protein digest. The unique isotopic pattern of sulfur (³²S, ³³S, ³⁴S) provides an additional layer of confirmation for the presence and number of sulfur atoms in the molecule.

**Table 5: Illustrative HRMS Data for a Hypothetical this compound (C₄H₁₀S₂) **

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₁₀S₂ |

| Monoisotopic Mass (Calculated) | 122.02241 Da |

| Measured m/z (Hypothetical) | 122.02235 Da |

| Mass Error | -0.5 ppm |

| Ion Species | [M+H]⁺ |

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting them and analyzing the resulting pieces. ias.ac.in This method is particularly useful for elucidating the fragmentation pathways of a compound, which can provide a molecular "fingerprint" and help confirm its identity. ias.ac.in The process involves isolating a precursor ion of the compound of interest, subjecting it to fragmentation through methods like collision-induced dissociation (CID), and then analyzing the resulting product ions. ias.ac.innih.gov

In the context of sulfur-containing compounds, such as those with disulfide bonds, tandem mass spectrometry can reveal characteristic fragmentation patterns. nih.govnih.gov For instance, the cleavage of disulfide linkages often yields specific and intense product ions. nih.gov The fragmentation can be influenced by the ionization mode (positive or negative) and the collision energy, leading to different fragmentation pathways. nih.gov A detailed analysis of these pathways can help identify the connectivity of the molecule and the location of specific functional groups. nih.govnih.gov

While no specific fragmentation data for "this compound" is available, a hypothetical study would involve the generation of fragment ions and the elucidation of their structures. This would allow for the proposal of fragmentation mechanisms, which are crucial for understanding the molecule's stability and reactivity in the gas phase.

X-ray Diffraction Analysis of this compound-Containing Molecular Structures

Crystallographic Determination of Bond Lengths, Angles, and Dihedral Angles

Should single crystals of "this compound" be grown, X-ray crystallography could provide highly accurate measurements of its geometric parameters. The diffraction pattern of X-rays passing through the crystal allows for the generation of a three-dimensional electron density map, from which the positions of individual atoms can be determined. wikipedia.orgmdpi.com

This analysis would yield a comprehensive table of intramolecular distances and angles. For example, the precise lengths of all carbon-sulfur, sulfur-sulfur, and other bonds would be determined, typically with high precision. researchgate.netgla.ac.uk Similarly, the angles between these bonds and the torsional or dihedral angles that define the molecule's shape would be elucidated. This fundamental data is essential for understanding the molecule's steric and electronic properties.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is illustrative as no experimental data for "this compound" was found. The parameters shown are typical for related organosulfur compounds.)

| Parameter | Value (Å or °) |

| Bond Lengths | |

| S-S | 2.05 |

| C-S | 1.82 |

| C-N | 1.47 |

| Bond Angles | |

| C-S-S | 103.5 |

| S-S-C | 103.5 |

| Dihedral Angles | |

| C-S-S-C | 85.0 |

Supramolecular Interactions and Crystal Packing in this compound Systems

Beyond the individual molecule, X-ray diffraction also reveals how molecules are arranged in the crystal lattice. ias.ac.in This includes the study of supramolecular interactions, which are the non-covalent forces that govern the crystal packing, such as hydrogen bonds, van der Waals forces, and π-π stacking. fastercapital.comnih.gov The nature and geometry of these interactions are critical in determining the physical properties of the solid material. fastercapital.com

Reactivity and Reaction Mechanisms of Disulfanide in Chemical Transformations

Nucleophilic and Electrophilic Reactivity of Disulfanide Species

Disulfide bonds are traditionally recognized as electrophiles, readily reacting with nucleophiles. digitellinc.com For instance, they can be cleaved by reducing agents or undergo disulfide exchange with thiolates. digitellinc.com However, the disulfide bond can also exhibit nucleophilic character. digitellinc.com This dual reactivity is a key aspect of their chemical behavior.

Persulfides, which can be derived from disulfides, have demonstrated higher nucleophilicity than thiols, which has implications for cellular signaling. smolecule.com The sulfur atom in sulfenic acid, an intermediate in some disulfide reactions, is electrophilic and susceptible to attack by various nucleophiles. nih.gov The reactivity of these species is influenced by the solvent, with different forms being favored in organic versus aqueous solutions. biorxiv.org

The nucleophilicity of a disulfide bond can be significantly influenced by its molecular conformation. digitellinc.com When a disulfide bond is held in close proximity to an electrophile within the same molecule, its nucleophilic character is enhanced, as supported by DFT calculations showing interaction between the disulfide's HOMO and the electrophile's LUMO. digitellinc.com Conversely, in intermolecular reactions where this proximity is absent, the nucleophilic attack does not occur. digitellinc.com

The electrophilic nature of disulfides is also evident in their reactions with C-nucleophiles. While some disulfides are relatively unreactive, highly polarized disulfides can react, albeit much more slowly than other electrophilic sulfur species like sulfenic acids. nih.gov

Radical Pathways Involving this compound and Thiyl Radicals

Radical reactions involving disulfanides and the resulting thiyl radicals (RS•) are significant in various chemical and biological contexts. These reactions typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. lumenlearning.comlibretexts.org

Thiyl radicals can be generated from this compound precursors through several methods. One common method is the homolytic cleavage of the disulfide bond, which can be induced by heat or UV radiation. lumenlearning.commdpi.comnih.gov This process can be facilitated by photoredox catalysts under visible light. nsf.govchemrxiv.org Another pathway is the one-electron reduction of a disulfide bond. mdpi.comnih.gov

Once generated, thiyl radicals are highly reactive species that can participate in a variety of reactions, including hydrogen atom transfer (HAT), electron transfer (ET), and addition/elimination reactions. mdpi.com They readily react with sites of unsaturation, such as in thiol-ene and thiol-yne reactions. mdpi.com The environment in which the thiyl radicals are generated can influence their subsequent reactions. For example, generating them within the nanospace of a porous coordination polymer can lead to unique reactivity compared to the solution state by preventing dimerization and undesirable side reactions. rsc.org

The pH of the reaction medium can also dictate the reaction pathway. In aqueous solutions, acidic conditions may favor a thiol-ene reaction due to a slower release and lower concentration of thiyl radicals, while basic conditions can lead to a faster release and higher concentration, favoring dimerization to form disulfides. nsf.govchemrxiv.org

Radical chain reactions are characterized by propagation and termination steps. lumenlearning.comlibretexts.org

Chain Propagation: In the propagation phase, a reactive free radical reacts with a stable molecule to generate a new free radical. lumenlearning.comlibretexts.org This new radical can then continue the chain. Common propagation steps include hydrogen abstraction and the addition of the radical to a double bond. lumenlearning.com In the context of thiol-ene and disulfide-ene reactions, a thiyl radical adds to an alkene to form a carbon-centered radical. This radical then determines the subsequent reaction path by either abstracting a hydrogen from a thiol (thiol-ene) or reacting with a disulfide (disulfide-ene). rsc.org

Termination: Chain termination occurs when two free radical species react with each other to form a stable, non-radical product. lumenlearning.comlibretexts.org This is a thermodynamically favorable process but is often rare due to the low concentration of radical species, making the collision between two radicals infrequent. lumenlearning.comchemistrysteps.com Termination can occur between any two radicals present in the reaction mixture. chemistrysteps.comyoutube.com

The three phases of a radical chain reaction can be summarized by the change in the number of radicals:

Initiation: 0 radicals → 2 radicals chemistrysteps.com

Propagation: 1 radical → 1 radical chemistrysteps.comyoutube.com

Termination: 2 radicals → 0 radicals chemistrysteps.comyoutube.com

This compound as a Reactive Intermediate in Chemical Processes

Disulfanides often act as short-lived, high-energy, and highly reactive intermediates in chemical reactions. allen.inlumenlearning.com These transient species are formed during a reaction and are quickly converted into more stable molecules. lumenlearning.com Their presence is often inferred through experimental techniques that alter reaction conditions. lumenlearning.com

In biological systems, disulfides are crucial for protein structure and are involved in redox signaling. smolecule.com They can act as intermediates in the synthesis of various chemicals. smolecule.com For example, in the anaerobic reduction of metmyoglobin by sulfide (B99878), the sulfanyl (B85325) radical (HS•) is initially formed, which then leads to the formation of reactive S-S species like the disulfanuidyl radical anion (HSSH•−/HSS•2−) and disulfide (HSS−). conicet.gov.ar The disulfide is proposed to be the key autocatalytic species in this process. conicet.gov.ar

The formation of disulfide byproducts can be influenced by the reaction conditions. For instance, in visible-light-mediated thiol-ene reactions in aqueous buffers, the formation of a disulfide byproduct increases in more basic media. nsf.govchemrxiv.org This is attributed to the faster release of thiyl radicals in basic conditions, which favors their dimerization. nsf.govchemrxiv.org

Hydrolysis and Decomposition Mechanisms of this compound

The stability of disulfides in aqueous media is noteworthy, with symmetrical disulfides being stable at neutral pH even in the presence of certain thiol-reactive reagents. nih.gov However, they can undergo hydrolysis under specific conditions.

Alkaline hydrolysis of disulfides can occur, and the process can be accelerated by the presence of thiol-reactive reagents that capture the resulting thiol, thus driving the equilibrium towards hydrolysis. nih.gov For instance, the hydrolysis of the disulfide bond in glutathione (B108866) (GSSG) is observed at a pH above 9 in the presence of such reagents. nih.gov Organic polysulfides can also undergo alkaline hydrolysis, forming hydrosulfides and sulfenic acid. nih.gov

The decomposition of compounds containing disulfide-like linkages can be influenced by various factors. For example, the thermal degradation of polymers like poly(lactic acid) (PLA) can be promoted by the presence of other functional groups that catalyze hydrolysis and trans-esterification reactions. mdpi.com In the case of nitroglycerin decomposition, acid-catalyzed hydrolysis is a more plausible mechanism at room temperature than unimolecular homolytic cleavage. sioc-journal.cn This hydrolysis can be autocatalytic due to the continuous release of nitric acid. sioc-journal.cn

Theoretical studies on the hydrolysis of carbon disulfide (CS2) have proposed both one-step and two-step mechanisms involving the formation of intermediates like carbonyl sulfide (COS). tyut.edu.cnrsc.org Hydrogen migration plays a crucial role in these hydrolysis pathways. tyut.edu.cn

Ligand Exchange and Redox Interconversions of Disulfanido Complexes

In coordination chemistry, disulfanido ligands can participate in ligand exchange and redox reactions centered at either the sulfur atoms or the metal center. nsf.govtandfonline.com

Ligand Exchange: Ligand substitution in metal complexes involves the replacement of one ligand with another. libretexts.org This process can occur through associative or dissociative mechanisms. libretexts.org In the context of disulfanido complexes, the size of the incoming and outgoing ligands can determine whether the coordination number and geometry of the complex change. savemyexams.com For example, substituting water ligands with similarly sized ammonia (B1221849) ligands may not alter the geometry, whereas substitution with differently sized chloride ligands can. savemyexams.com

Redox Interconversions: Metal complexes with sulfur-containing ligands can undergo redox transformations. nsf.govtandfonline.com The oxidation or reduction of a complex can affect the S-S bond of a coordinated disulfanido moiety. For instance, the reduction of a Mo(VI)-oxo-pyridinedisulfanido complex leads to the cleavage of the S-S bond, forming a reduced terminal sulfide and an oxidized Mo(V) center. nsf.gov Conversely, oxidation of the starting disulfanido complex can occur primarily at the metal center. nsf.gov The presence of different metal cations can also influence the speciation of reduced sulfur, with some favoring the formation of this compound anions and others promoting the oxidation of thiolates to organic disulfides. rsc.org

Photoinduced Reactivity and Catalysis Involving Disulfanides

The photoinduced reactivity of disulfanides, particularly the disulfide radical anion (RSSR•⁻), represents a significant area of study in both biochemical and synthetic organic chemistry. This species, characterized by its potent reducing capabilities, can be generated through photoinduced processes and plays a crucial role as a catalytic intermediate in a variety of chemical transformations. nih.govrsc.orgresearchgate.net The interaction of light with this compound precursors or the generation of this compound radical anions within a photocatalytic cycle allows for the initiation of radical-based reactions under mild conditions. nih.govacs.org

The fundamental process involves the one-electron reduction of a disulfide (RSSR) to its corresponding radical anion. rsc.org This radical anion is a fleeting yet highly reactive intermediate. nih.gov The addition of an electron to the disulfide's lowest unoccupied molecular orbital (LUMO), which has significant antibonding σ*S–S character, facilitates the cleavage of the sulfur-sulfur bond. nih.gov This cleavage results in the formation of a thiyl radical (RS•) and a thiolate anion (RS⁻). rsc.org

In the context of photocatalysis, sulfur anions have demonstrated versatility. They can function as electron donors in the formation of electron donor-acceptor (EDA) complexes, act as photoexcited single-electron reductants, or serve as precursors to visible-light-absorbing reactive intermediates. acs.org These functionalities enable the promotion of downstream radical cascade reactions. acs.org

One of the most well-documented roles of the disulfide radical anion is in bio-inspired chemical reactions. For instance, it is a key intermediate in the enzymatic synthesis of deoxynucleotides from nucleotides within the active site of ribonucleotide reductase (RNR). nih.govrsc.orgresearchgate.net Inspired by this natural process, researchers have developed systems where the disulfide radical anion of cysteine, (CysS-SCys)•⁻, generated through photoinitiation, can mediate the conversion of ketones to their corresponding alcohols in aqueous solution. researchgate.net This transformation proceeds via a photoinitiated radical chain reaction where the disulfide radical anion reduces the carbonyl group. researchgate.net

The general mechanism for such a photoinduced catalytic cycle can be outlined as follows:

Photoinitiation: A suitable photosensitizer or direct irradiation generates the disulfide radical anion.

Electron Transfer: The disulfide radical anion transfers an electron to a substrate (e.g., a ketone), forming a ketyl radical anion. researchgate.net

Protonation: The resulting radical anion is protonated, often by the solvent (e.g., water). researchgate.net

Hydrogen Atom Abstraction: The subsequent radical abstracts a hydrogen atom from a hydrogen source (e.g., a thiol like cysteine) to yield the final product (an alcohol) and a thiyl radical. researchgate.net

Regeneration of the Catalyst: The thiyl radical can then participate in further reactions, potentially leading back to the disulfide precursor, thus completing the catalytic cycle.

The reactivity of the disulfide radical anion is not limited to biological mimics. In the realm of photoredox catalysis, these species are implicated in various hydrofunctionalization reactions of unactivated olefins. nih.gov The ability to precisely control the generation and reactivity of this compound radical anions through photochemical methods opens avenues for developing novel synthetic strategies.

Detailed Research Findings

Kinetic studies, often employing techniques like pulse radiolysis to generate and observe transient species, have provided quantitative insights into the reactivity of disulfide radical anions. The rate constants for the reaction of the cysteine disulfide radical anion with various ketones have been determined, highlighting the feasibility of these reduction reactions.

| Ketone Substrate | Rate Constant (k) [M⁻¹s⁻¹] |

|---|---|

| Cyclopentanone | 1.2 x 10⁵ |

| Cyclohexanone | 4.0 x 10⁴ |

| Cycloheptanone | 1.5 x 10⁵ |

The standard reduction potential (E⁰) for the formation of the disulfide radical anion from its corresponding disulfide is a critical parameter that dictates its reducing power. Electrochemical studies have been conducted to determine these potentials for a range of disulfides. These values underscore the potent reducing nature of the disulfide radical anion, particularly in the case of cysteine.

| Disulfide Compound | Standard Reduction Potential E⁰(RSSR/RSSR•⁻) [V vs. NHE] |

|---|---|

| Cysteine | -1.38 |

| Compound 14 (from study) | -1.20 |

These research findings collectively demonstrate that photoinduced processes involving disulfanides, specifically the disulfide radical anion, provide a powerful tool for catalysis. The ability to generate such a strong reductant under controlled photochemical conditions allows for the activation of otherwise stable organic molecules, paving the way for novel and efficient chemical transformations.

Role and Applications of Disulfanide in Contemporary Chemical Research

Disulfanide in Catalysis and Organocatalysis

The direct role of the this compound anion as a primary catalytic species or as a central component in organocatalysis is not extensively documented in publicly available research. However, the broader class of disulfide-containing compounds, which are structurally related, have established roles in various catalytic systems. It is important to distinguish between the specific this compound anion and the more general disulfide functional group (R-S-S-R) when discussing their catalytic applications.

While direct evidence for the this compound anion acting as a catalyst component is limited, the disulfide bond is a key feature in certain ligands and catalytic precursors. The cleavage and formation of disulfide bonds can be integral to the catalytic cycle in some reactions. For instance, the chemistry of sulfiding hydrotreating catalysts often involves sulfur-containing compounds that can be related to this compound chemistry. However, specific examples detailing the deliberate use of this compound salts as catalyst components are not prevalent in the literature.

In the field of organocatalysis, molecules containing disulfide moieties have been employed, although the direct use of the this compound anion is not a common strategy. The disulfide bond can impart specific structural and electronic properties to an organocatalyst, influencing its activity and selectivity. Research in this area tends to focus on the design and synthesis of complex organic molecules where the disulfide is a functional part of a larger system, rather than on the application of the simple this compound anion itself.

This compound in Materials Science

The integration of disulfide units, which can be conceptually derived from this compound, into polymers and other materials is a significant and growing area of materials science. The presence of the S-S bond imparts unique properties to these materials, particularly in terms of responsiveness and degradability.

The incorporation of disulfide bonds into the backbone or as cross-linking agents in polymers allows for the creation of materials that can be degraded or have their properties altered in response to specific stimuli, such as reducing agents or light. nih.gov This redox-responsiveness is a highly sought-after characteristic for applications in drug delivery, self-healing materials, and recyclable polymers. researchgate.net

Several synthetic strategies are employed to introduce disulfide units into polymers. These include the polymerization of disulfide-containing monomers, the oxidative polymerization of dithiols, and the post-polymerization modification of existing polymers with disulfide-containing moieties. researchgate.netgoogle.comjsta.cl For example, ring-opening polymerization of cyclic monomers containing a disulfide bond has been shown to be an effective method for producing well-defined polymers with degradable backbones. nih.govrsc.org

Table 1: Examples of Polymerization Methods for Integrating Disulfide Units

| Polymerization Method | Monomer/Precursor Examples | Resulting Polymer Characteristics |

| Ring-Opening Polymerization | 1,4,5-oxadithiepan-2-one (OTP) | Narrow molecular weight distributions, degradable backbone nih.govrsc.org |

| Oxidative Polymerization | Dithiol compounds | High molecular weight polydisulfides google.com |

| Polycondensation | Disulfide-containing monomers | Step-growth polymers with broad molecular weight distributions |

This compound and related polysulfides are fundamental to the synthesis of sulfur-rich materials. These materials are of interest for a variety of applications, including high-capacity batteries (e.g., lithium-sulfur batteries), high refractive index polymers, and materials for environmental remediation. The ability of sulfur to form catenated structures, including disulfides and polysulfides, is key to the properties of these materials.

Inverse vulcanization is a notable process for creating sulfur-rich polymers, where elemental sulfur is copolymerized with unsaturated organic monomers. While this process does not directly use this compound, the resulting polymers are rich in disulfide and polysulfide linkages, giving them unique optical, mechanical, and electrochemical properties. The development of dynamic sulfur-rich polymers from elemental sulfur and epoxides also highlights the importance of polysulfide bond formation in creating advanced materials. cjps.org

Table 2: Research Findings on Sulfur-Rich Polymers

| Research Focus | Key Findings | Potential Applications |

| Dynamic Sulfur-Rich Polymers from Elemental Sulfur and Epoxides | A robust method for preparing sulfur-rich polymers with dynamic polysulfide bonds at room temperature. cjps.org | Self-healing materials, reprocessable thermosets |

| Inverse Vulcanization | A popular and efficient strategy for producing cross-linked polysulfide polymers. cjps.org | High refractive index materials, heavy metal adsorbents, bacteriostatic materials |

This compound in Environmental Chemical Processes

The role of the this compound anion in environmental chemical processes is an area where specific data is not widely available. While sulfur compounds, in general, play a critical role in various biogeochemical cycles, the specific contribution and behavior of the this compound anion are not well-characterized. It is known that in certain anaerobic environments, microbial activity can lead to the formation of various sulfur species, which could transiently include this compound. However, detailed studies focusing on the concentration, stability, and reactivity of this compound in natural environmental systems are scarce.

Atmospheric Chemistry and Sulfur Cycling Processes

The global sulfur cycle involves the transformation of sulfur compounds through various oxidation states, influencing atmospheric composition, climate, and ecological health. nih.govjocpr.com While the direct role of this compound in the contemporary atmosphere is not extensively documented, its chemistry is foundational to understanding the behavior of more complex organosulfur compounds.

The atmospheric sulfur cycle is driven by both natural and anthropogenic emissions. jocpr.com Key atmospheric sulfur compounds include hydrogen sulfide (B99878) (H₂S), dimethyl sulfide ((CH₃)₂S), sulfur dioxide (SO₂), and sulfate (B86663) aerosols (SO₄²⁻). nih.govjocpr.com These compounds undergo a series of oxidation reactions, often initiated by photochemistry, leading to the formation of sulfate aerosols. These aerosols have a significant impact on the Earth's radiation budget and cloud formation. researchgate.net

Recent studies on simulated Archean atmospheric conditions have highlighted the formation of a diverse range of organosulfur compounds from the photochemistry of methane, carbon dioxide, and hydrogen sulfide. researchgate.net These experiments identified functional groups such as sulfates, sulfonic acids, and thiols in the resulting aerosols, underscoring the potential for complex sulfur chemistry in planetary atmospheres. researchgate.net While this compound itself was not explicitly identified in these studies, the fundamental S-S bond is a key feature of many sulfur-rich compounds, suggesting that this compound and its parent molecule, disulfane (B1208498), could be transient intermediates in these complex reaction pathways.

The transformation of sulfur compounds in the atmosphere is a critical area of research for understanding air quality and climate change. nih.gov Although the specific contributions of this compound to these processes are not well-defined, its fundamental chemical properties make it a relevant species in the broader context of atmospheric sulfur chemistry.

Role in Abatement and Transformation of Sulfur Compounds

The removal of volatile and malodorous sulfur compounds from industrial emissions is a critical environmental challenge. Technologies for the abatement of these compounds often rely on chemical transformations, such as oxidation, to convert them into less harmful or more easily captured substances. While the direct application of this compound in these processes is not a mainstream approach, its reactivity provides insights into the transformation of sulfur compounds.

Various methods are employed for the desulfurization of gas streams, including wet scrubbing, in which a reactive chemical solution is used to absorb and transform sulfur compounds like hydrogen sulfide and sulfur dioxide. illinois.edulibretexts.org Oxidative desulfurization (ODS) is another key technology that utilizes oxidizing agents to convert sulfur compounds into sulfones, which can be more easily removed. osti.gov

The chemistry of this compound and related disulfide compounds is central to many of these transformations. For instance, the oxidation of thiols to disulfides is a fundamental reaction in sulfur chemistry. This process can be reversed, highlighting the dynamic nature of the disulfide bond. ekb.eg The interconversion between thiols, disulfides, and other sulfur species is a key aspect of both biological and industrial sulfur chemistry.

While specific industrial processes may not directly use this compound as a reagent, the underlying principles of its reactivity are relevant to the design of new abatement technologies. The ability of the disulfide linkage to participate in redox reactions is a critical feature that can be exploited for the transformation of sulfur-containing pollutants.

This compound in Supramolecular and Coordination Chemistry

The unique bonding capabilities of sulfur, and particularly the disulfide linkage, make it a valuable component in the construction of complex molecular architectures. This compound and its organic derivatives, disulfides, can act as ligands in coordination complexes and participate in non-covalent interactions that drive the self-assembly of supramolecular structures.

Formation of Metal-Disulfanido Clusters and Networks

The ability of sulfur-containing ligands to bind to metal ions is a cornerstone of coordination chemistry. nih.gov this compound and related polysulfido ligands can coordinate to metal centers in various ways, leading to the formation of a diverse range of metal-sulfur clusters and coordination polymers. These materials are of interest for their potential applications in catalysis, materials science, and as models for biological systems.

Research into the synthesis of new metal complexes with sulfido and disulfido ligands has revealed novel reaction pathways and molecular structures. For example, rhenium complexes with disulfide and thiolate ligands have been synthesized and shown to exhibit unique reactivity, including the activation of hydrogen. The synthesis of transition metal complexes with ligands such as 1,2-bis(o-aminophenyl)disulfide propane has also been reported, resulting in complexes with tetrahedral or square planar geometries depending on the metal center.

The formation of these metal-disulfido clusters often involves the reaction of a metal precursor with a source of sulfur, such as a polysulfide solution or an organic disulfide. The resulting structures can range from simple mononuclear complexes to intricate, extended networks. The coordination of disulfido ligands to metal centers can lead to the formation of bridges between metal ions, creating polynuclear clusters and coordination polymers.

While the specific use of the this compound anion (HS₂⁻) as a ligand is a specialized area of research, the broader field of metal-disulfide and metal-polysulfide chemistry is well-established. These studies provide a foundation for understanding how the fundamental this compound unit can be incorporated into complex inorganic and organometallic structures.

Non-Covalent Interactions and Self-Assembly in this compound Systems

Non-covalent interactions are the driving forces behind the self-assembly of molecules into well-ordered supramolecular structures. In systems containing this compound or disulfide moieties, a variety of non-covalent interactions can come into play, including hydrogen bonding and π-π stacking. These weak interactions, acting in concert, can direct the formation of complex and functional molecular assemblies.

The role of non-covalent interactions in disulfide-based systems has been explored in the context of self-healing polymers. In these materials, hydrogen bonds are crucial for holding the polymer chains in close proximity, allowing for the reversible cleavage and reformation of disulfide bonds that underlies the self-healing process. Theoretical studies have shown that hydrogen bonding is often more significant than π-π stacking in directing the structure of these systems.

The self-assembly of disulfide-containing molecules can also be directed by metalloid templates, leading to the formation of macrocycles and cages. This approach allows for the synthesis of thermodynamically stable disulfide macrocycles with high yields. The disulfide bond itself can also participate in non-covalent interactions. In certain contexts, the sulfur atoms of a disulfide bond can donate electron density to a nearby acceptor, an interaction that can be classified as a type of non-covalent bond.

The principles of self-assembly observed in disulfide-based systems are directly applicable to understanding the potential supramolecular chemistry of this compound. The ability of the S-S linkage to participate in both covalent and non-covalent interactions makes it a versatile component in the design of new materials and molecular systems.

Emerging Research Directions and Future Perspectives for Disulfanide Chemistry

Integration of Machine Learning and Artificial Intelligence in Disulfanide Research

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the study of this compound-containing molecules, particularly in the realm of protein engineering and drug discovery. mdpi.comnih.gov These computational approaches parse vast datasets to identify patterns and make predictions, accelerating research and enabling the design of molecules with novel functionalities. nih.govyoutube.com

One of the primary applications of ML in this compound research is the prediction of disulfide bond connectivity and its impact on protein stability. nih.govbiorxiv.org Neural networks and support vector machines are being trained on large structural databases, like the Protein Data Bank, to identify amino acid pairs that are likely to form disulfide bonds if mutated to cysteines. nih.govresearchgate.netuci.edu These models can achieve high accuracy, with some methods recognizing 99% of natural disulfide bonds and demonstrating up to 70% accuracy in predicting engineered disulfide bonds. nih.govresearchgate.net By analyzing features in the distance space between amino acid residues, these algorithms can guide the rational design of artificial disulfide bonds to enhance the thermostability of enzymes and other proteins for industrial applications. nih.govbiorxiv.org

ML models are also being developed to predict the impact of a disulfide bond on protein thermostability. biorxiv.org For instance, the ThermoLink database and its associated ML models use sequence- and structure-based features to predict whether introducing a specific disulfide bond will improve a protein's heat resistance. biorxiv.org Such tools are invaluable for streamlining the often time-consuming and resource-intensive process of protein engineering. biorxiv.orgresearchgate.net

Beyond prediction, AI is facilitating a deeper understanding of chemical reactivity, which is crucial for developing new synthetic methods. sciencedaily.com ML models can be trained on a relatively small number of reactions to predict outcomes and generate chemical reactivity flowcharts, which help chemists interpret and optimize reaction conditions. sciencedaily.com This approach is expected to change the paradigm of synthetic methodology development, augmenting the creativity and efficiency of chemists in designing novel this compound-containing compounds. sciencedaily.com

Table 1: Machine Learning Applications in this compound Research

| Application Area | Machine Learning Technique | Key Findings & Impact | Reference(s) |

|---|---|---|---|

| Disulfide Bond Prediction | Neural Networks, Support Vector Machines | High accuracy in predicting both natural (99%) and engineered (70%) disulfide bonds. Facilitates rational protein engineering. | nih.govresearchgate.netuci.edu |

| Thermostability Prediction | Adaboost-Decision Tree (Adaboost-DT) | Predicts whether an engineered disulfide bond will improve protein thermostability with ~71% accuracy. | biorxiv.org |

| Structure Prediction | Deep Learning (e.g., AlphaFold) | Incorporation of artificial coevolution improves the prediction of native disulfide connectivity and overall structure in disulfide-rich peptides. | mlsb.io |

| Reactivity Prediction | Statistically Robust ML Models | Generates human-interpretable chemical reactivity flowcharts from small datasets to predict reaction outcomes and guide synthetic methodology. | sciencedaily.com |

Development of Advanced Spectroscopic Techniques for In Situ this compound Analysis

The direct observation of this compound bonds in their native, functional environments is critical for understanding their dynamic roles in biological and chemical systems. The development of advanced spectroscopic techniques for in situ analysis is providing unprecedented insights into the formation, cleavage, and structural characteristics of these bonds.

Raman spectroscopy has emerged as a powerful, non-invasive tool for monitoring disulfide bonds. rsc.org It can effectively track the formation and breaking of S-S bonds in real-time. rsc.org For example, studies have used Raman spectroscopy to monitor the reduction of disulfide bonds in L-cysteine by tris(2-carboxyethyl)phosphine (B1197953) (TCEP), demonstrating that an excess of the reducing agent is required to fully restore the free thiol groups. rsc.org A key advantage of this technique is its ability to distinguish between different conformations of the C-S-S-C moiety. The S-S stretching frequency in the Raman spectrum shows a linear dependence on the CS-SC dihedral angle, allowing for detailed conformational analysis of this compound-containing molecules. nih.govacs.org Surface-enhanced Raman spectroscopy (SERS) further enhances sensitivity, enabling the label-free detection of proteins down to the zeptomolar (10⁻²¹) level by targeting their disulfide bonds. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone technique for this compound characterization. nih.gov Two-dimensional NMR methods, including TOCSY, NOESY, and HSQC, are used to elucidate the three-dimensional structure of disulfide-rich peptides in solution. nih.gov A significant advantage of NMR is that it is non-invasive, leaving the sample intact for further analysis. nih.gov It is particularly valuable for determining the specific connectivity of multiple disulfide bonds in complex molecules like animal toxins, where incorrect pairing leads to loss of function. nih.gov Solid-state NMR (ssNMR) is also being increasingly used to characterize pharmaceutical solids, providing molecular-level insights into drug stability and formulation. researchgate.net

In situ X-ray Absorption Spectroscopy (XAS) offers unique capabilities for probing the electronic structure of disulfanides during chemical reactions. nih.gov This technique has been employed to study amorphous molybdenum sulfide (B99878) (MoSₓ) electrocatalysts used for proton reduction. nih.govresearchgate.net These studies provided the first experimental observation of terminal disulfide units (S-S²⁻) forming in the catalytic state, confirming their direct involvement in the hydrogen evolution reaction. nih.gov The results suggest that the rate-limiting step is the reductive breaking of this S-S bond, an insight crucial for designing more efficient catalysts. nih.gov

Table 2: Advanced Spectroscopic Techniques for this compound Analysis

| Technique | Information Obtained | Key Advantages | Example Application | Reference(s) |

|---|---|---|---|---|

| Raman Spectroscopy | S-S bond formation/cleavage, conformational analysis (dihedral angles). | Non-invasive, real-time monitoring, sensitive to conformation. | Monitoring reduction of L-cysteine; conformational analysis of strained disulfides. | rsc.orgnih.govresearchgate.net |

| Surface-Enhanced Raman Spectroscopy (SERS) | Ultra-sensitive detection of disulfide-containing molecules. | Label-free, extremely high sensitivity (zeptomolar). | Detection of insulin (B600854) in plasma samples. | nih.gov |

| Nuclear Magnetic Resonance (NMR) | 3D structure, disulfide bond connectivity. | Non-invasive, detailed structural information in solution. | Determining disulfide framework in peptide toxins and inhibitors. | nih.govnih.govcore.ac.uk |

| ***In Situ* X-ray Absorption Spectroscopy (XAS)** | Electronic structure, identification of transient species. | Element-specific, suitable for studying catalytic cycles under functional conditions. | Observing terminal disulfide involvement in proton reduction by MoSₓ catalysts. | nih.govresearchgate.net |

Rational Design of this compound-Based Chemical Tools and Reagents

The unique reactivity and structural properties of the this compound bond make it an attractive motif for the rational design of chemical tools and reagents for applications in chemical biology and drug discovery. sigmaaldrich.comsigmaaldrich.com These tools are engineered to probe biological systems, modify proteins, or act as therapeutic agents themselves.

Computational methods are central to the rational design of disulfide-containing molecules. nih.gov Programs like "Disulfide by Design" analyze protein structures to identify residue pairs with the ideal geometry for forming a stable disulfide bond upon mutation to cysteine. researchgate.netnih.gov This structure-based approach facilitates the engineering of proteins with enhanced stability or novel functions. nih.govnih.gov Similarly, the design of chemical probes often relies on understanding the specific microenvironment of target proteins to achieve selective labeling. rsc.org

A significant area of development is in disulfide-reducing agents for use in chemical biology. For over half a century, dithiothreitol (B142953) (DTT) has been the standard reagent for reducing disulfide bonds in proteins. nih.gov However, recent rational design efforts have produced novel reagents with superior properties. For example, 2,3-bis(mercaptomethyl)pyrazine (BMMP) was designed to have a lower thiol pKa than DTT, extending the pH range for efficient disulfide reduction. nih.gov In various assays, BMMP reduces disulfide bonds approximately 10-fold faster than DTT, making it a highly attractive tool for biological research. nih.gov

This compound-based linkers and crosslinkers are also critical tools in bioconjugation chemistry. sigmaaldrich.com These reagents are used to connect different molecules, such as linking a drug to an antibody, and often incorporate a cleavable disulfide bond that can be broken under specific reducing conditions found inside cells. This allows for the targeted release of a payload molecule. The design of these linkers involves careful selection of functional groups to ensure specific reactivity, for example, with amine or thiol groups on proteins. sigmaaldrich.com

Challenges and Opportunities in this compound Synthetic Methodology Development

The synthesis of disulfanides, particularly unsymmetrical ones (RSSR'), presents significant challenges that create opportunities for methodological innovation. The primary difficulty in synthesizing unsymmetrical disulfides is the propensity for disproportionation, where mixtures of two different thiols (RSH and R'SH) lead to a statistical mixture of the two symmetrical disulfides (RSSR and R'S'SR') alongside the desired unsymmetrical product. chemistryviews.orgrsc.orgresearchgate.net

To overcome this, researchers are developing selective, one-pot synthesis methods. One successful strategy involves the sequential addition of thiols to an activating agent. For instance, reacting a thiol with 1-chlorobenzotriazole (B28376) (BtCl) generates a benzotriazolated thiol intermediate (RSBt) without significant formation of the symmetrical disulfide. organic-chemistry.org This intermediate can then react with a second, different thiol to form the unsymmetrical disulfide in high yield. organic-chemistry.org Another approach uses bromodimethylsulfonium bromide to rapidly oxidize the first thiol, preventing its homo-coupling before the second thiol is introduced. rsc.org

Another innovative strategy is the "umpolung" or reversal of polarity approach. chemistryviews.org Typically, the sulfur in a thiol is nucleophilic. In this method, an electron-rich thiol is converted in situ into an electrophilic sulfenium ion. This more stable sulfenium ion then selectively reacts with an electron-deficient thiol to form the desired unsymmetrical product under mild, metal-free conditions. chemistryviews.org

There is also a growing emphasis on developing greener and more practical synthetic routes. Base-catalyzed aerobic oxidative dehydrogenative coupling of thiols provides an efficient and atom-economical approach to unsymmetrical disulfides. rsc.org This method uses readily available catalysts like potassium carbonate (K₂CO₃) and molecular oxygen as the ideal green oxidant, avoiding the need for harsh or toxic reagents. rsc.org Furthermore, solvent-free synthesis methods have been shown to suppress the disproportionation of unsymmetrical disulfides, which can be promoted by solvents. researchgate.net These advancements are making the synthesis of complex this compound-containing molecules more efficient, selective, and environmentally friendly. organic-chemistry.orgrsc.org

Unexplored Reactivity Patterns and Mechanistic Complexities of this compound

While the redox chemistry of disulfanides is well-known, many aspects of their reactivity and the underlying mechanisms remain to be fully explored. The this compound bond is not merely a static structural element but a dynamic functional group whose reactivity is finely tuned by its local electronic and steric environment.

The interaction of disulfanides with hydroperoxides is another area of mechanistic complexity. These reactions are thought to proceed via a non-radical mechanism to form oxidized sulfur compounds and alcohols, which has implications for the role of sulfur compounds as antioxidants in jet fuel. whiterose.ac.uk Understanding the energetics and transition states of these reactions is crucial for developing accurate kinetic models for fuel autoxidation. whiterose.ac.uk

Furthermore, the phenomenon of disulfide exchange, where a thiol reacts with a disulfide to form a new disulfide and a new thiol, is fundamental to many biological processes, including protein folding. The mechanisms of these exchange reactions, particularly how they are catalyzed by acids or bases, are still under active investigation using spectrophotometric and computational techniques. escholarship.org The subtle interplay of bond energies, nucleophilicity, and the stability of intermediates governs the outcome of these reactions, presenting a rich field for mechanistic studies. researchgate.net Unraveling these complexities will deepen our fundamental understanding of sulfur chemistry and could lead to new applications, such as the development of novel dynamic covalent materials or redox-responsive systems.

Q & A

Q. What frameworks integrate multi-omics data (e.g., transcriptomics, metabolomics) to study this compound’s systemic effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.